2-Phenoxyquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

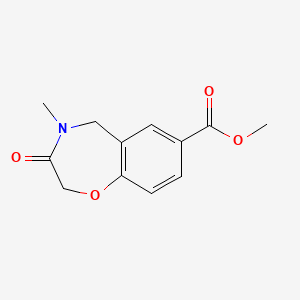

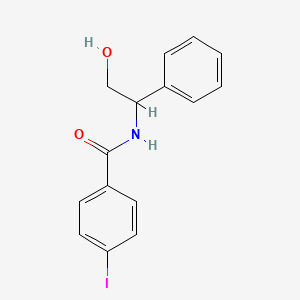

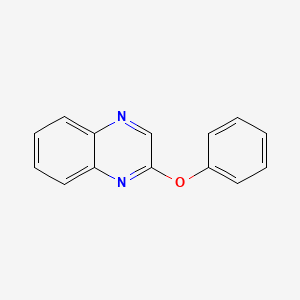

2-Phenoxyquinoxaline is a compound with the molecular formula C14H10N2O . It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring and a pyrazine ring .

Synthesis Analysis

The synthesis of this compound involves the use of starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of this compound compounds with high yields and broad substrate scope .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 222.079315 Da .

Chemical Reactions Analysis

The reaction of this compound with hydroxide ion is accelerated by reactive counter-ion micelles of cetyltrialkylammonium hydroxides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.24 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, and Covalently-Bonded Unit Count can be computed .

Wissenschaftliche Forschungsanwendungen

Applications in Antiviral and Anticancer Research

Antiviral Activity

Some quinoxaline derivatives have been studied for their potential antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. These studies indicate that certain compounds related to 2-Phenoxyquinoxaline could inhibit the virus in vitro and might be effective in treating COVID-19 infections (Meo, Klonoff, & Akram, 2020).

Anticancer Effects

Quinoxaline derivatives, including compounds related to this compound, have shown potential in anticancer research. These compounds can inhibit tumor growth, induce apoptosis, and disrupt tumor vasculature, making them promising candidates for cancer treatment (Cui et al., 2017).

Applications in Biochemistry and Cellular Studies

Enzyme Inhibition

Certain quinoxaline derivatives have been found to inhibit aldose reductase, an enzyme involved in diabetic complications. They also possess antioxidant properties, which could be beneficial in managing oxidative stress-related disorders (Hao et al., 2017).

Phase II Drug-Metabolizing Enzymes

Some studies indicate that phenolic antioxidants related to this compound can induce phase II drug-metabolizing enzymes, such as glutathione S-transferases, which play a crucial role in detoxifying harmful compounds in the body (Hayes et al., 2000).

Applications in Microbial Studies

Antimicrobial Activity

Quinoxaline derivatives have been synthesized and tested for their antimicrobial activity, showing promising results against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Singh et al., 2010).

Biodegradation and Ecotoxicity

Research on similar phenolic compounds has been conducted to assess their biodegradation potential and ecotoxicity, which is essential for understanding their environmental impact and safety (Mierzejewska, Baran, & Urbaniak, 2019).

Zukünftige Richtungen

The future directions of 2-Phenoxyquinoxaline research could involve further exploration of its biological activities and potential applications in human and veterinary medicines . The development of a mild, simple, eco-benign methodology using aryne chemistry with heterocyclic compounds could also be a focus .

Eigenschaften

IUPAC Name |

2-phenoxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDZLWKEACOABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What can you tell us about the chemical structure and properties of 2-Phenoxyquinoxaline?

A1: this compound is an organic compound featuring a quinoxaline core structure with a phenoxy group attached at the 2-position. While the provided abstracts don't explicitly mention the molecular formula and weight, these can be deduced from the structure. The molecular formula of this compound is C14H10N2O, and its molecular weight is 222.24 g/mol. The articles primarily focus on its reactivity under specific conditions, particularly its susceptibility to nucleophilic attack by hydroxide ions. Further spectroscopic data, such as NMR or IR, are not detailed in these abstracts.

Q2: How does the structure of this compound influence its reactivity with hydroxide ions?

A2: The structure of this compound plays a crucial role in its reactivity with hydroxide ions, particularly in the context of micellar systems. Studies have shown that cationic micelles, such as those formed by alkyltrimethylammonium salts, enhance the rate of reaction between this compound and hydroxide. This acceleration is attributed to the electrostatic attraction between the negatively charged hydroxide ions and the positively charged micellar surface, effectively increasing the local concentration of reactants. Conversely, anionic micelles inhibit this reaction due to electrostatic repulsion.

Q3: The research mentions "reactive counter-ion micelles". Can you elaborate on their role in the context of this compound?

A3: "Reactive counter-ion micelles," specifically those formed by cetyltrialkylammonium hydroxides , play a fascinating role in the alkaline hydrolysis of this compound. These micelles, unlike regular micelles, incorporate the reactive hydroxide ion as part of their structure. This close proximity of the hydroxide ion to the this compound molecules adsorbed onto the micelle significantly accelerates the hydrolysis reaction. Furthermore, research has shown that the size of the head group in these reactive counter-ion micelles influences the reaction rate. Larger head groups tend to exclude water molecules from the micelle-water interface, leading to increased nucleophile reactivity and further enhancing the hydrolysis rate.

Q4: Are there any alternative synthetic routes for this compound derivatives explored in the research?

A4: Yes, the research highlights an alternative synthetic approach for this compound derivatives using aryne chemistry . This method utilizes readily available starting materials like quinoxalin-2(1H)-one and generates a highly reactive aryne intermediate in situ. This aryne intermediate then reacts with a phenol to yield the desired this compound derivative. This approach is presented as a milder and more environmentally friendly alternative to traditional methods.

Q5: The research mentions unexpected substitution reactions involving this compound derivatives. Could you elaborate on these findings?

A5: Interestingly, the research describes unexpected substitution reactions occurring with this compound 1,4-di-N-oxide derivatives. It was observed that fluorine atoms attached to the quinoxaline or benzofuroxan rings of these derivatives could be readily substituted by methoxy groups in ammonia-saturated methanol. Moreover, exposure of these derivatives to gaseous ammonia resulted in the replacement of the phenoxy group with an amino group, forming 2-aminoquinoxaline 1,4-di-N-oxide derivatives. These findings highlight the unique reactivity of the this compound scaffold and its potential for further derivatization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)

![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)